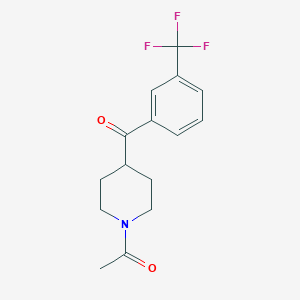

1-乙酰-4-(3-三氟甲基苯甲酰)-哌啶

描述

Synthesis Analysis

The synthesis of 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine involves multiple steps, including the treatment of 4-fluorobenzoyl chloride with methylisonipecotate in the presence of triethylamine, followed by several other reactions to achieve the final compound with an overall yield of 62.1% (Hao Jing-shan, 2006).

Molecular Structure Analysis

The compound features a piperidine ring, which is central to its structure, acylated and benzoylated at specific positions to incorporate the acetyl and trifluoromethylbenzoyl functional groups. This arrangement significantly influences its chemical behavior and interactions. Although detailed molecular structure analysis specific to 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine was not directly available, studies on related compounds provide insight into the complex nature of such molecules and their structural conformations (S. Prasad et al., 2018).

Chemical Reactions and Properties

1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine participates in various chemical reactions, indicative of its reactive acetyl and benzoyl groups. These reactions include acylation, benzylation, and interactions with Grignard reagents, demonstrating its utility in synthetic organic chemistry. The compound's specific reactions and properties depend on the functional groups present and their relative positions on the piperidine ring (Gita Matulevičiūtė et al., 2021).

Physical Properties Analysis

The physical properties of 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. These properties are determined by its molecular structure, particularly the piperidine backbone and the substituents' electronic effects. Specific data on these physical properties was not identified in the search, suggesting the need for further research in this area.

Chemical Properties Analysis

The chemical properties of 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine, including reactivity, stability, and interaction with other chemical entities, are influenced by its functional groups. The acetyl and trifluoromethylbenzoyl groups contribute to its electrophilicity, nucleophilicity, and potential participation in various organic reactions, making it a versatile compound in synthetic chemistry. Insights into its chemical properties can be derived from studies on similar compounds, highlighting the importance of the piperidine structure and substituent effects on its behavior (D. Ismailova et al., 2014).

科学研究应用

药物化学中的合成应用:该化合物用于合成精神治疗药物,正如纪亚飞 (2011) 在合成精神治疗药物利培酮的中间体 6-氟-3-(4-哌啶基)-1,2-苯并异恶唑盐酸盐中所展示的那样(纪亚飞,2011)。

立体动力学和珀林效应研究:B. Shainyan 等人 (2008) 对 N-三氟甲基磺酰基取代的 1,4-二杂环己烷的研究包括对 1-(三氟甲基磺酰基)哌啶的研究,考察其立体动力学行为和分子内相互作用(B. Shainyan 等,2008)。

抗病毒应用:S. Imamura 等人 (2006) 描述了哌啶-4-甲酰胺 CCR5 拮抗剂的开发,包括 1-乙酰-N-{3-[4-(4-氨基甲酰基苄基)哌啶-1-基]丙基}-N-(3-氯-4-甲基苯基)哌啶-4-甲酰胺,作为 HIV-1 复制的有效抑制剂(S. Imamura 等,2006)。

抗菌活性:G. Aridoss 等人 (2010) 合成了哌啶-4-酮的衍生物,包括具有乙酰连接基的化合物,并评估了它们对多重耐药菌株的抗菌活性(G. Aridoss 等,2010)。

体外代谢研究:S. Y. Lee 等人 (2001) 研究了含有 4-[(18)F]氟苄基-哌啶部分的乙酰胆碱酯酶抑制剂的体外代谢,证明了这些化合物在预测放射性示踪剂的体内代谢中的效用(S. Y. Lee 等,2001)。

抗心律失常药物的合成:H. Abdel‐Aziz 等人 (2009) 合成了具有显着抗心律失常活性的哌啶基 1,3-噻唑衍生物(H. Abdel‐Aziz 等,2009)。

抗癌剂合成:A. Rehman 等人 (2018) 合成了哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化物,并评估了它们作为抗癌剂(A. Rehman 等,2018)。

钯催化的 CH 官能化:J. Magano 等人 (2014) 在通过钯催化的 CH 官能化进行吲哚酮合成中使用了苄基 4-(4-(甲氧羰基)苯氨基)哌啶-1-羧酸酯(J. Magano 等,2014)。

未来方向

Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

属性

IUPAC Name |

1-[4-[3-(trifluoromethyl)benzoyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO2/c1-10(20)19-7-5-11(6-8-19)14(21)12-3-2-4-13(9-12)15(16,17)18/h2-4,9,11H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWQFGCBTLRGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613883 | |

| Record name | 1-{4-[3-(Trifluoromethyl)benzoyl]piperidin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine | |

CAS RN |

61714-98-5 | |

| Record name | Ethanone, 1-[4-[3-(trifluoromethyl)benzoyl]-1-piperidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61714-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-[3-(Trifluoromethyl)benzoyl]piperidin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

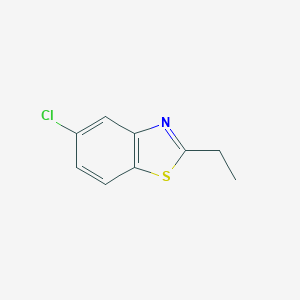

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16974.png)

![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16977.png)